Rhodamine WT

説明

特性

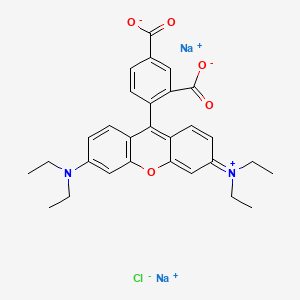

IUPAC Name |

disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O5.ClH.2Na/c1-5-30(6-2)19-10-13-22-25(16-19)36-26-17-20(31(7-3)8-4)11-14-23(26)27(22)21-12-9-18(28(32)33)15-24(21)29(34)35;;;/h9-17H,5-8H2,1-4H3,(H-,32,33,34,35);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZDMKVYRRMFRR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N2O5.Cl. 2Na, C29H29ClN2Na2O5 | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90912345 | |

| Record name | Rhodamine WT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

DARK POWDER. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 18-22%, Solubility in water: good | |

| Record name | Rhodamine WT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Dark powder | |

CAS No. |

37299-86-8 | |

| Record name | Rhodamine WT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037299868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine WT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90912345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)-, chloride, sodium salt (1:1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE WT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2171G33ODY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rhodamine WT | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | RHODAMINE WT | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0325 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Rhodamine WT

Rhodamine WT, a xanthene-based fluorescent dye, is a widely utilized tracer in hydrological and environmental studies due to its high fluorescence, water solubility, and relatively low sorption to sediments.[1][2][3] This guide provides a comprehensive overview of its chemical properties, experimental protocols for their determination, and visualizations of its functional mechanism and application workflow, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Rhodamine WT is recognized for its brilliant red fluorescence and is commercially available as a 20% solution in water.[4] Its chemical structure is designed to be more water-soluble and less prone to adsorption compared to its predecessor, Rhodamine B.[3]

General and Spectroscopic Properties

The following table summarizes the key identification and spectral characteristics of Rhodamine WT.

| Property | Value | Reference |

| Chemical Name | disodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-dicarboxylate;chloride | [PubChem CID: 37718] |

| CAS Number | 37299-86-8 | [Fisher Scientific SDS] |

| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [PubChem CID: 37718] |

| Molecular Weight | 567.0 g/mol | [PubChem CID: 37718] |

| Appearance | Dark red liquid | [Fisher Scientific SDS] |

| Excitation Maximum (λex) | ~558 nm | [1] |

| Emission Maximum (λem) | ~583 nm | [1] |

Physicochemical Data

The physicochemical properties of Rhodamine WT are crucial for its application in various environmental and laboratory settings.

| Property | Value | Reference |

| Solubility | Miscible with water | [Fisher Scientific SDS] |

| Specific Gravity | 1.16 | [Fisher Scientific SDS] |

| Stability | Stable under normal conditions. pH stability range is approximately 2.5 to 9.5. | [Fisher Scientific SDS] |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of Rhodamine WT. The following protocols are based on standard laboratory practices for fluorescent dyes.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined relative to a standard of known quantum yield.

Objective: To determine the relative fluorescence quantum yield of Rhodamine WT in a specific solvent.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Rhodamine WT solution of unknown quantum yield

-

Standard fluorophore solution with a known quantum yield (e.g., Rhodamine 101 or Fluorescein in the same solvent)[5]

-

High-purity solvent (e.g., ethanol (B145695) or water)

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of both the Rhodamine WT sample and the standard.

-

Prepare a series of dilutions for both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[5]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.

-

-

Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the Rhodamine WT sample and the standard.

-

The slope of these plots is proportional to the quantum yield.

-

The quantum yield of the Rhodamine WT sample (Φₓ) can be calculated using the following equation:[6] Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²) Where:

-

Φₛₜ is the quantum yield of the standard.

-

Slopeₓ and Slopeₛₜ are the slopes of the plots for the sample and standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).[6]

-

-

Protocol 2: Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Objective: To determine the molar extinction coefficient of Rhodamine WT at its absorption maximum.

Materials:

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

High-purity Rhodamine WT

-

High-purity solvent

Methodology:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a precise amount of Rhodamine WT and dissolve it in a known volume of solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Preparation of Dilutions:

-

Perform a series of accurate serial dilutions of the stock solution to obtain a range of concentrations.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λₘₐₓ) using the UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

-

Data Analysis:

-

According to the Beer-Lambert law (A = εcl), absorbance (A) is directly proportional to the concentration (c) and the path length of the cuvette (l).

-

Plot a graph of absorbance versus concentration.

-

The slope of the resulting straight line will be equal to the molar extinction coefficient (ε) since the path length is typically 1 cm.[7]

-

Visualizations

While Rhodamine WT is not known to be involved in specific biological signaling pathways, its utility is rooted in the fundamental process of fluorescence and its application in tracer studies follows a logical workflow.

Principle of Fluorescence

The fluorescence of Rhodamine WT is the basis for its use as a tracer. The process involves the absorption of light at a specific wavelength, followed by the emission of light at a longer wavelength.[8]

Caption: Principle of fluorescence for Rhodamine WT.

Experimental Workflow for a Hydrological Tracer Study

Rhodamine WT is extensively used in time-of-travel studies to understand the flow and dispersion characteristics of water bodies.[9]

Caption: Experimental workflow for a time-of-travel tracer study.

Interaction with Biological Systems

Rhodamine WT is primarily used as a tracer in environmental systems. While some rhodamine derivatives, like Rhodamine 123, are used to study mitochondrial membrane potential and the function of P-glycoprotein (MDR1) in drug transport, there is limited evidence to suggest that Rhodamine WT is actively involved in specific intracellular signaling pathways.[10][11][12] Its use in a biological context is generally limited to its role as a fluorescent marker for tracking substance movement.[11]

Safety and Handling

Rhodamine WT is considered to be of low toxicity at the concentrations typically used in tracer studies.[9] However, it is recommended to handle the concentrated solution with appropriate personal protective equipment, including gloves and eye protection.[13] The Safety Data Sheet (SDS) should be consulted for detailed safety information.[13][14][15]

Conclusion

Rhodamine WT remains a valuable tool for researchers due to its robust chemical and fluorescent properties. A thorough understanding of these properties, coupled with standardized experimental protocols, ensures its effective and safe application in a variety of scientific investigations. While not a direct participant in biological signaling, its role as a tracer provides critical data for environmental and potentially some in vitro drug transport studies.

References

- 1. What Is Rhodamine? Get the Rho Down [ysi.com]

- 2. rhodamine WT | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 4. fondriest.com [fondriest.com]

- 5. benchchem.com [benchchem.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Extinction Coefficient Measurement Method | MtoZ Biolabs [mtoz-biolabs.com]

- 8. ysi.com [ysi.com]

- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 10. Characterization of rhodamine-123 as a tracer dye for use in in vitro drug transport assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]

- 12. Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ozarkundergroundlab.com [ozarkundergroundlab.com]

- 14. fishersci.com [fishersci.com]

- 15. chemsupply.com.au [chemsupply.com.au]

Rhodamine WT Dye: A Technical Guide to Solubility for Researchers

For immediate release

This technical guide provides an in-depth analysis of the solubility characteristics of Rhodamine WT, a fluorescent xanthene dye extensively used as a water tracer. Tailored for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and visualizes key processes and relationships to facilitate a comprehensive understanding of the dye's behavior in various solvent systems.

Executive Summary

Rhodamine WT is a highly fluorescent dye specifically designed for hydrological studies due to its exceptional water solubility and stability. Its utility in scientific research, particularly in environmental tracing and as a reference in biological assays, necessitates a clear understanding of its solubility profile. This guide confirms the dye's high solubility in aqueous media and addresses the current landscape of data for its solubility in common organic solvents. While quantitative data in non-aqueous systems is not extensively documented in publicly available literature, this paper provides qualitative insights and data for structurally similar rhodamine dyes to inform formulation and experimental design. Furthermore, a detailed methodology for determining solubility is presented to empower researchers to ascertain precise values for their specific applications.

Quantitative Solubility of Rhodamine WT

Rhodamine WT is renowned for its excellent solubility in water, a property crucial for its primary application as a water tracer. Commercial preparations are often supplied as a 20% (w/w) aqueous solution.

Table 1: Quantitative Solubility Data for Rhodamine WT

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Notes |

| Water | H₂O | 180 - 220 | Ambient | Often described as "miscible in all proportions"[1]. The value represents the typical concentration of commercial solutions (18-22% w/v)[2]. |

| Alcohols & Glycols | Various | Slightly Soluble | Not Specified | A Safety Data Sheet indicates slight solubility, but no quantitative values are provided. |

| Other Organic Solvents | Various | Data Not Available | Not Specified | Extensive literature searches did not yield specific quantitative solubility data for Rhodamine WT in other common organic solvents. |

Note on Organic Solvents: The lack of specific quantitative solubility data for Rhodamine WT in organic solvents is a significant gap in the current literature. Due to its chemical structure, featuring two carboxylate groups, Rhodamine WT is substantially more polar than other rhodamine variants, leading to its high water solubility and consequently lower solubility in non-polar organic solvents.

Comparative Solubility Data: Rhodamine B

For context and as a potential estimation tool for researchers, the solubility of Rhodamine B, a closely related but more hydrophobic dye, is provided below. It is crucial to note that these values are not for Rhodamine WT and should be used with caution as a proxy.

Table 2: Reference Solubility Data for Rhodamine B

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | 8 - 15 | 20 |

| Ethanol | C₂H₅OH | ~15 | Not Specified |

| Methanol | CH₃OH | Soluble | Not Specified |

| Acetone | C₃H₆O | Slightly Soluble | Not Specified |

Experimental Protocol: Determination of Rhodamine WT Solubility

The following protocol outlines a detailed methodology for determining the solubility of Rhodamine WT in a given solvent. This procedure is based on the principle of creating a saturated solution and subsequently measuring the concentration of the dissolved dye using spectrofluorometry, which is highly sensitive for this compound.

Materials and Equipment

-

Rhodamine WT dye (powder or concentrated solution)

-

Solvent of interest

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Spectrofluorometer

-

Cuvettes

Procedure

Step 1: Preparation of Saturated Solution

-

Add an excess amount of Rhodamine WT powder to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The amount of dye should be sufficient to ensure that undissolved solids remain after equilibration.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye. The system has reached equilibrium when the concentration of the supernatant no longer changes over time.

Step 2: Sample Collection and Preparation

-

After equilibration, cease agitation and allow the undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any suspended microparticles. This step is critical to prevent artificially high concentration readings.

-

Perform a precise serial dilution of the clear, filtered saturated solution with the same solvent to bring the concentration within the linear dynamic range of the spectrofluorometer.

Step 3: Preparation of Calibration Standards

-

Prepare a stock solution of Rhodamine WT in the solvent of interest with a precisely known concentration.

-

Perform a series of serial dilutions from the stock solution to create a set of at least five calibration standards of known concentrations. The concentration range should bracket the expected concentration of the diluted sample from Step 2.

Step 4: Spectrofluorometric Analysis

-

Set the spectrofluorometer to the optimal excitation and emission wavelengths for Rhodamine WT (typically around 558 nm for excitation and 583 nm for emission in water; these may shift slightly depending on the solvent).

-

Measure the fluorescence intensity of the blank (pure solvent), the calibration standards, and the diluted sample.

-

Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

Step 5: Calculation of Solubility

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of Rhodamine WT in the chosen solvent at the specified temperature, typically expressed in g/L or mg/mL.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step process for the experimental determination of Rhodamine WT solubility.

Caption: Experimental workflow for determining Rhodamine WT solubility.

Factors Influencing Solubility

The solubility of Rhodamine WT is governed by several interconnected physicochemical factors. The diagram below illustrates these key relationships.

Caption: Logical relationships of factors affecting Rhodamine WT solubility.

Conclusion

Rhodamine WT stands out as a premier fluorescent tracer due to its exceptional solubility in water. This technical guide consolidates the available quantitative data, confirming a solubility of 180-220 g/L in aqueous solutions. While specific data for organic solvents remains elusive in the literature, qualitative information suggests limited solubility in alcohols and glycols. For researchers requiring precise values in non-aqueous systems, the detailed experimental protocol provided herein offers a robust framework for in-house determination. The visualizations of the experimental workflow and influencing factors serve as practical tools for planning and executing solubility studies. Future research should aim to fill the existing data gap concerning the solubility of Rhodamine WT in a broader range of organic solvents to further enhance its applicability in diverse scientific and industrial fields.

References

An In-Depth Technical Guide to the Excitation and Emission Spectra of Rhodamine WT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Rhodamine WT, a fluorescent dye widely utilized as a tracer in hydrological and environmental studies. Its high fluorescence quantum yield and good water solubility make it an excellent candidate for tracking water flow and transport. This document details its excitation and emission characteristics, provides experimental protocols for their measurement, and illustrates key concepts through diagrams.

Core Spectroscopic Properties of Rhodamine WT

Rhodamine WT is a xanthene dye known for its brilliant red fluorescence. Its photophysical properties are crucial for its application and are summarized below. The exact excitation and emission maxima can vary slightly depending on environmental factors such as solvent polarity, pH, and temperature.

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of Rhodamine WT.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 556 - 558 nm | [1][2] |

| Emission Maximum (λem) | 577 - 583 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 87,000 M⁻¹cm⁻¹ | [1] |

| Molecular Weight | 567 g/mol | [1] |

| Solubility in Water | 18-22% w/v | [1] |

Principles of Fluorescence

The phenomenon of fluorescence is governed by the absorption of light at a specific wavelength, which excites the molecule to a higher electronic state, followed by the emission of light at a longer wavelength as the molecule returns to its ground state. This process is visually represented by a Jablonski diagram.

Experimental Protocol: Measuring Excitation and Emission Spectra

This section provides a detailed methodology for determining the excitation and emission spectra of Rhodamine WT using a spectrofluorometer.

Materials and Equipment

-

Rhodamine WT stock solution (e.g., 20% aqueous solution)

-

Distilled or deionized water

-

Spectrofluorometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

pH meter and buffers (if investigating pH effects)

-

Temperature-controlled cuvette holder (optional)

Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of dilutions of the Rhodamine WT stock solution in distilled water. A typical starting point is to create a 1 ppm (1 mg/L) working solution, from which further dilutions can be made to achieve concentrations in the parts-per-billion (ppb) range.

-

Ensure the final concentration is within the linear range of the spectrofluorometer, typically below an absorbance of 0.05 at the excitation maximum to avoid inner filter effects.

-

-

Instrument Setup and Calibration:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer-recommended time to ensure stable output.

-

Perform any necessary calibration procedures as per the instrument's manual. This may include a blank measurement using the solvent (distilled water) to subtract background fluorescence.

-

-

Measurement of the Emission Spectrum:

-

Set the excitation wavelength to the known absorption maximum of Rhodamine WT (approximately 558 nm).[1]

-

Set the emission monochromator to scan across a wavelength range that encompasses the expected emission, for example, from 560 nm to 700 nm.

-

Place the cuvette with the Rhodamine WT solution in the sample holder.

-

Initiate the scan. The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Measurement of the Excitation Spectrum:

-

Set the emission wavelength to the determined emission maximum (approximately 583 nm).[1]

-

Set the excitation monochromator to scan across a wavelength range that includes the expected absorption, for example, from 400 nm to 570 nm.

-

Place the cuvette with the Rhodamine WT solution in the sample holder.

-

Initiate the scan. The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

Experimental Workflow

The general workflow for performing fluorescence spectroscopy is outlined in the diagram below.

Factors Influencing Rhodamine WT Fluorescence

The fluorescence intensity of Rhodamine WT can be affected by several environmental factors. Understanding these influences is critical for accurate and reproducible measurements.

-

pH: While less sensitive than fluorescein, the fluorescence of rhodamine dyes can be influenced by pH. It is advisable to perform measurements in a buffered solution if pH is a variable in the experimental system.

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence intensity due to increased non-radiative decay processes.

-

Solvent Polarity: The polarity of the solvent can influence the spectral position and quantum yield of fluorescence.

-

Presence of Quenchers: Certain substances, such as chlorine, can chemically degrade Rhodamine WT and quench its fluorescence.[3] It is important to use high-purity water and avoid contamination.

-

Photodegradation: Prolonged exposure to high-intensity light can lead to the photochemical degradation of the dye, resulting in a loss of fluorescence.

The logical relationship between these factors and the resulting fluorescence is depicted below.

Conclusion

This technical guide has provided a detailed overview of the excitation and emission spectra of Rhodamine WT, along with practical guidance for their measurement. By understanding the fundamental spectroscopic properties and the factors that can influence them, researchers can effectively utilize this versatile fluorescent tracer in their studies. The provided protocols and diagrams serve as a valuable resource for both novice and experienced scientists working with fluorescence spectroscopy.

References

An In-depth Technical Guide to the Photostability of Rhodamine WT under UV Light

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability of Rhodamine WT, a fluorescent xanthene dye widely used as a water tracer.[1] While known for its relative stability, understanding its behavior under ultraviolet (UV) irradiation is critical for applications requiring high quantitative accuracy and for studies conducted over extended durations. This document details the mechanisms of photodegradation, presents quantitative data on photolysis rates, and outlines experimental protocols for assessing its stability.

Introduction to Rhodamine WT

Rhodamine WT ("Water Tracer") is a highly water-soluble fluorescent dye valued for its stability and detectability at low concentrations.[1] Its strong fluorescence and resistance to absorption by suspended matter make it a preferred choice for hydrological studies, including mapping underground watercourses and measuring flow rates.[2][3] Compared to other fluorescent tracers like fluorescein (B123965), Rhodamine WT exhibits significantly greater stability, particularly against photodegradation.[4][5]

The fundamental properties of Rhodamine WT are summarized in Table 1. While its maximum absorption and emission occur in the visible spectrum, it also absorbs light in the UV range, which can initiate photochemical reactions leading to its degradation.[6][]

| Property | Value | Reference |

| Excitation Maximum | ~558 nm | [1][2] |

| Emission Maximum | ~583 nm | [1][2] |

| Molecular Weight | 567 g/mol | [1] |

| Extinction Coefficient | 87,000 M⁻¹cm⁻¹ | [1] |

| Chemical Name | N,N,N',N'-Tetraethyl-9-(2-sulfonatophenyl)-3,6-diaminoxanthene | [2] (CAS: 37299-86-8) |

| Appearance | Dark purple liquid (20% solution) | [2] |

Table 1: Key Physicochemical Properties of Rhodamine WT. This table summarizes the essential spectral and physical characteristics of the Rhodamine WT dye.

Mechanisms of Photodegradation under UV Light

Photobleaching, the irreversible destruction of a fluorophore by light, is a key concern when using fluorescent dyes.[8] For rhodamines, this process can occur through several pathways, particularly under high-intensity or UV irradiation. The general mechanism involves the absorption of a photon, which elevates the molecule to an excited singlet state (S₁). From this state, the molecule can either relax by emitting a photon (fluorescence) or undergo other processes that may lead to its degradation.

Key photodegradation pathways include:

-

Intersystem Crossing and Triplet State Reactions: The excited molecule can transition from the singlet state (S₁) to a longer-lived excited triplet state (T₁). This triplet-state molecule is highly reactive and can interact with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen, which then chemically attack and destroy the dye molecule.

-

Two-Step Photolysis: Under high irradiance, a molecule in an excited state (S₁ or T₁) can absorb a second photon, promoting it to a higher excited state (Sₙ or Tₙ).[9] These higher energy states are often more chemically reactive and can lead to molecular fragmentation or other irreversible chemical changes, representing an additional channel for photobleaching.[9]

The following diagram illustrates the potential photochemical fates of Rhodamine WT upon UV excitation.

Figure 1: Simplified Photochemical Pathways for Rhodamine WT. This diagram illustrates the processes following UV photon absorption, including fluorescence and potential photodegradation routes.

Quantitative Analysis of Photostability

The most direct way to quantify photostability is by measuring the rate of degradation under specific light conditions. Studies under natural sunlight, which includes a significant UV component, provide valuable real-world data. The photolysis of Rhodamine WT has been observed to follow first-order kinetics, where the rate of degradation is proportional to the concentration of the dye.[10]

| Season (at 30° N Latitude) | Photolysis Rate Coefficient (k) | Reference |

| Summer | 4.77 × 10⁻² day⁻¹ | [10][11] |

| Winter | 3.16 × 10⁻² day⁻¹ | [10][11] |

Table 2: First-Order Photolysis Rate Coefficients for Rhodamine WT. Data from studies exposing Rhodamine WT to natural sunlight, demonstrating the seasonal variation in degradation rate due to differences in solar irradiance.[10][11]

These rates confirm that while Rhodamine WT does degrade, it is stable enough for multi-day or multi-week tracer studies.[1] The rate is significantly influenced by the intensity of solar radiation.

Experimental Protocols for Photostability Assessment

Evaluating the photostability of Rhodamine WT requires controlled experimental conditions. Below are two detailed protocols: one based on natural sunlight exposure and a second for a controlled laboratory environment.

This method, adapted from the work of Tai and Rathbun (1988), measures photodegradation under real-world conditions.[10]

Objective: To determine the first-order photolysis rate constant of Rhodamine WT under ambient sunlight.

Methodology:

-

Solution Preparation: Prepare a dilute aqueous solution of Rhodamine WT (e.g., 10-50 µg/L) using deionized water. The concentration should be within the linear range of the fluorometer.

-

Sample Exposure:

-

Fill several sealed, UV-transparent containers (e.g., quartz tubes) with the dye solution.

-

Place the containers outdoors in an area with unobstructed sun exposure.

-

Prepare control samples by wrapping identical containers in aluminum foil to block all light. Store these alongside the exposed samples.

-

-

Data Collection:

-

At predetermined time intervals (e.g., daily for several days or weeks), retrieve one exposed sample and one control sample.

-

Allow samples to return to a constant temperature in the dark.

-

Measure the fluorescence intensity of both the exposed and control samples using a calibrated fluorometer (Excitation: ~558 nm, Emission: ~583 nm). The control sample is used to account for any non-photolytic loss, such as sorption to the container walls.

-

-

Data Analysis:

-

Calculate the concentration of Rhodamine WT at each time point relative to the initial concentration (C/C₀).

-

Plot the natural logarithm of the normalized concentration (ln[C/C₀]) against time (in days).

-

The slope of the resulting linear regression line is the negative of the first-order photolysis rate constant (-k).

-

This protocol provides a standardized method for comparing the photostability of different fluorophores or evaluating the effect of various environmental factors in a laboratory setting.

Objective: To measure the photobleaching quantum yield or relative photostability of Rhodamine WT under a controlled UV light source.

Methodology:

-

Sample Preparation: Prepare optically dilute solutions (absorbance < 0.05 at the excitation wavelength) of Rhodamine WT in a buffer of choice.[12]

-

Instrumentation Setup: Use a fluorometer or a fluorescence microscope equipped with a stable UV light source (e.g., UV-LED or a filtered Xenon lamp) and a sensitive detector. Ensure the light intensity is constant throughout the experiment.

-

Initial Measurement: Measure the initial absorbance and fluorescence intensity (F₀) of the sample before significant photobleaching occurs.

-

Controlled Illumination: Continuously expose the sample within the instrument to the UV light source at a constant intensity.

-

Time-Course Measurement: Record the fluorescence intensity (Fₜ) at regular intervals over time.

-

Data Analysis:

-

Plot the fluorescence intensity (Fₜ) versus time.

-

The rate of fluorescence decay can be fitted to an exponential decay model to determine a photobleaching rate constant.

-

This rate can be compared against that of other dyes under identical conditions to determine relative photostability. For a more rigorous analysis, the photobleaching quantum yield (Φb) can be calculated, which is the number of molecules destroyed per photon absorbed.[12][13]

-

The following diagram illustrates the workflow for this laboratory-based protocol.

Figure 2: Experimental Workflow for Photostability Evaluation. This flowchart outlines the key steps for assessing the photostability of Rhodamine WT in a controlled laboratory setting.

Conclusion

Rhodamine WT is a robust fluorescent tracer with commendable photostability, making it suitable for a wide range of applications. However, it is not entirely immune to photodegradation, particularly under prolonged exposure to sunlight or artificial UV sources. The primary degradation mechanisms involve reactions from excited triplet states and potential two-step photolysis under high-intensity light. Quantitative studies show a measurable first-order decay in natural sunlight, with rates varying by season.[10][11] For researchers and professionals in drug development utilizing fluorescence-based assays, a thorough understanding of these characteristics is essential. By employing controlled experimental protocols, the photostability of Rhodamine WT can be reliably quantified, ensuring the accuracy and reproducibility of experimental results.[12]

References

- 1. What Is Rhodamine? Get the Rho Down [ysi.com]

- 2. Rhodamine WT- liquid concentrate- 20% / 1 KG [fluotechnik.org]

- 3. fondriest.com [fondriest.com]

- 4. pangea.stanford.edu [pangea.stanford.edu]

- 5. Item - Rhodamine WT and fluorescein photodegradation after exposure to solar radiation. - Public Library of Science - Figshare [plos.figshare.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 8. Efficient photobleaching of rhodamine 6G by a single UV pulse [opg.optica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photolysis of rhodamine-WT dye [pubs.usgs.gov]

- 11. fluorescent dyes rhodamine: Topics by Science.gov [science.gov]

- 12. benchchem.com [benchchem.com]

- 13. Quantum yield - Wikipedia [en.wikipedia.org]

Navigating the Waters: A Technical Guide to the Safety and Toxicity of Rhodamine WT in Aquatic Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine WT, a fluorescent xanthene dye, is extensively utilized as a tracer in hydrological studies to understand water flow, dispersion, and transport processes in surface and groundwaters. Its high detectability at low concentrations makes it an invaluable tool for environmental monitoring and research.[1][2] However, its intentional introduction into aquatic ecosystems necessitates a thorough understanding of its potential toxicological effects on non-target organisms. This technical guide provides an in-depth analysis of the safety and toxicity profile of Rhodamine WT in aquatic environments, consolidating quantitative data, detailing experimental methodologies, and visualizing key experimental workflows.

Ecotoxicological Profile of Rhodamine WT

Recent comprehensive studies have demonstrated that Rhodamine WT exhibits a significantly lower toxicity profile in aquatic organisms compared to its counterpart, Rhodamine B.[2][3][4] In a key study, no statistically significant effects of Rhodamine WT were observed in algae, crustaceans, and fish embryos at concentrations up to 91 mg/L, 100 mg/L, and 200 mg/L, respectively.[2][3][4]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute and chronic toxicity of Rhodamine WT to a range of aquatic organisms.

Table 1: Acute Toxicity of Rhodamine WT to Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |

| Raphidocelis subcapitata (Green algae) | Growth Inhibition | 72 hours | EC10 | > 91 | [2][3][4] |

| Daphnia magna (Crustacean) | Immobilization | 48 hours | EC10 | > 100 | [2][3][4] |

| Danio rerio (Zebrafish embryo) | Lethality | 96 hours | LC10 | > 200 | [2][3][4] |

| Oncorhynchus mykiss (Rainbow trout) | Lethality | 96 hours | LC50 | > 320 | |

| Daphnia magna (Water flea) | Lethality | 96 hours | LC50 | 170 | |

| Oyster Eggs | Development | 48 hours | NOEC | 10 | [5] |

| Oyster Larvae | Development | 48 hours | NOEC | 10 | [5] |

| Silver Salmon (smolt) | Lethality | 20.7 hours | NOEC | 375 | [5] |

| Donaldson Trout (smolt) | Lethality | 20.7 hours | NOEC | 375 | [5] |

Table 2: Environmental Quality Standards for Rhodamine WT

| Parameter | Value | Reference |

| Annual-Average Quality Standard (AA-QS) | > 91 µg/L | [2][3][4] |

| Maximum Allowable Concentration (MAC-QS) | > 910 µg/L | [2][3][4] |

Bioaccumulation and Environmental Fate

Studies on the environmental fate of Rhodamine WT suggest a low potential for bioaccumulation in aquatic organisms. Research has indicated that the uptake of Rhodamine WT by submersed aquatic plants and algae is generally insignificant over short periods.[6] The dye has been shown to be resistant to biodegradation and photodegradation to some extent, with losses from these processes considered minimal in most natural aquatic systems in studies lasting a week or less.[6] However, Rhodamine WT is known to be an adsorptive tracer, and its interaction with streambed gravels can be a significant mechanism for its attenuation in stream systems.[7] Specific Bioconcentration Factor (BCF) values for Rhodamine WT in fish and other aquatic organisms are not widely available in the current literature.

Molecular Toxicology

The specific molecular mechanisms of Rhodamine WT toxicity in aquatic organisms are not well-documented in publicly available literature. While some studies on other rhodamine dyes, such as Rhodamine 123 and Rhodamine B, have indicated potential effects on mitochondrial function, direct evidence for Rhodamine WT-induced signaling pathway disruptions in aquatic species is lacking.[8][9][10][11] Some research has pointed to the genotoxic potential of Rhodamine WT in bacterial and mammalian cell cultures, but these findings have not been replicated in in-vivo mammalian studies or in aquatic organisms.[3]

Due to the limited data on specific molecular targets and signaling pathways, a conceptual diagram of potential toxicological interactions is presented below.

Figure 1: Conceptual diagram of potential Rhodamine WT interactions with aquatic organisms.

Experimental Protocols

The ecotoxicological data for Rhodamine WT are primarily derived from standardized tests. The following sections detail the methodologies for the key experiments cited.

Algal Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of a freshwater green algal species.

Methodology:

-

Test Organism: Raphidocelis subcapitata (or other suitable green algae).

-

Culture: Exponentially growing algal cultures are used.

-

Exposure: Algae are exposed to a range of concentrations of Rhodamine WT in a nutrient-rich medium in batch cultures.

-

Duration: Typically 72 hours.

-

Test Conditions: Continuous illumination and a constant temperature (e.g., 21-24°C).

-

Endpoint: Inhibition of growth, measured as the change in algal biomass (cell count, fluorescence, or optical density) over time. The ECx values (e.g., EC10, EC50) are calculated, representing the concentration that causes an x% reduction in growth compared to the control.

Figure 2: Experimental workflow for the Algal Growth Inhibition Test (OECD 201).

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

Methodology:

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Exposure: Daphnids are exposed to a range of concentrations of Rhodamine WT in a defined aqueous medium.

-

Duration: 48 hours.

-

Test Conditions: Static or semi-static renewal of the test solution, with controlled temperature (e.g., 20°C) and photoperiod.

-

Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The number of immobilized daphnids is recorded at 24 and 48 hours. The ECx values are calculated.

Figure 3: Experimental workflow for the Daphnia sp. Acute Immobilisation Test (OECD 202).

Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test evaluates the acute toxicity of substances on the embryonic stages of fish.

Methodology:

-

Test Organism: Newly fertilized zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are individually placed in wells of a multi-well plate and exposed to a range of concentrations of Rhodamine WT.

-

Duration: 96 hours post-fertilization.

-

Test Conditions: Static or semi-static renewal of the test solution at a controlled temperature (e.g., 26°C).

-

Endpoints: Four apical observations are recorded daily as indicators of lethality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat. The LCx values are calculated based on these observations.

Figure 4: Experimental workflow for the Fish Embryo Acute Toxicity (FET) Test (OECD 236).

Conclusion

Based on the currently available scientific literature, Rhodamine WT presents a low acute toxicity risk to a range of aquatic organisms, including algae, invertebrates, and fish. The established environmental quality standards are significantly higher than the concentrations typically used in hydrological tracer studies. While data on the specific molecular mechanisms of toxicity are limited, the overall ecotoxicological profile suggests that when used appropriately and within recommended concentration guidelines, Rhodamine WT is a safe and effective tool for aquatic research. Further investigation into its potential for sublethal effects and bioaccumulation under chronic exposure scenarios would provide a more complete understanding of its long-term environmental safety.

References

- 1. Assessing the aquatic toxicity and environmental safety of tracer compounds Rhodamine B and Rhodamine WT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. rhodamine WT | C29H29ClN2Na2O5 | CID 37718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tests of rhodamine WT dye for toxicity to oysters and fish [pubs.usgs.gov]

- 6. apms.org [apms.org]

- 7. rhodamine wt dye: Topics by Science.gov [science.gov]

- 8. Effects of in vivo and in vitro exposure to rhodamine dyes on mitochondrial function of mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodamine B as a mitochondrial probe for measurement and monitoring of mitochondrial membrane potential in drug-sensitive and -resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rhodamine 123 as a probe of transmembrane potential in isolated rat-liver mitochondria: spectral and metabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of the mitochondrial probe rhodamine 123 and related analogs on the function and viability of pulsating myocardial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of Rhodamine WT

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodamine WT, a fluorescent xanthene dye, is extensively utilized as a tracer in hydrological studies due to its high detectability and relatively low toxicity. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, degradation pathways, and mobility of Rhodamine WT in the environment. It summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding of the compound's environmental behavior.

Physicochemical Properties

The environmental behavior of Rhodamine WT is governed by its inherent physicochemical properties. A summary of these properties is presented in Table 1. Notably, Rhodamine WT is highly soluble in water and possesses a negative log octanol-water partition coefficient (Log Kow), indicating its hydrophilic nature[1]. Commercial Rhodamine WT is a mixture of two structural isomers, which exhibit different sorption characteristics and contribute to the complexity of its environmental transport[2][3][4].

Table 1: Physicochemical Properties of Rhodamine WT

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [1] |

| Molecular Weight | 567.0 g/mol | [1] |

| Water Solubility | 18-22% (w/v) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | -1.33 | [1] |

| pKa | 5.1 | [1] |

| Peak Absorption Wavelength (λmax) | 555-558 nm | |

| Peak Emission Wavelength | 580-583 nm |

Environmental Fate and Degradation

The persistence and transformation of Rhodamine WT in the environment are primarily influenced by photodegradation, and to a lesser extent, biodegradation.

Photodegradation

Photodegradation is the principal mechanism for the breakdown of Rhodamine WT in aquatic environments. The dye absorbs light in the visible spectrum, leading to its eventual degradation. The half-life of Rhodamine WT due to photolysis is temperature-dependent and varies with season and latitude.

Table 2: Photodegradation Half-Life of Rhodamine WT in Water

| Condition | Half-Life (days) | First-Order Degradation Rate (day⁻¹) | Reference |

| Natural sunlight, summer (30° N latitude) | 15.3 | 4.77 x 10⁻² | [5] |

| Natural sunlight, winter (30° N latitude) | 21.9 | 3.16 x 10⁻² | [5] |

The degradation of xanthene dyes like Rhodamine WT is believed to proceed through a series of reactions including N-de-ethylation, cleavage of the chromophore structure, ring-opening, and eventual mineralization to carbon dioxide and water. While specific degradation products for Rhodamine WT are not extensively documented, the pathway is expected to be similar to that of the closely related Rhodamine B.

Biodegradation

Information on the biodegradation of Rhodamine WT is limited. Studies on the closely related Rhodamine B suggest that it is generally resistant to biodegradation, with some microbial strains showing a limited capacity for its transformation[6][7]. The process is often slow and may not be a significant removal mechanism in many environments. Biodegradation of xanthene dyes, when it occurs, likely involves enzymatic activities that lead to the cleavage of the dye's complex structure[8].

Environmental Transport

The movement of Rhodamine WT through different environmental compartments is largely dictated by its high water solubility and low tendency to sorb to soil and sediment.

Adsorption and Partitioning

Rhodamine WT's hydrophilic nature, as indicated by its negative Log Kow, suggests a low affinity for partitioning into organic matter in soil and sediment[1]. However, sorption can still occur, particularly to materials with charged surfaces. A critical factor influencing the transport of Rhodamine WT is its isomeric composition. The commercial dye consists of two isomers, a meta and a para form, which have different sorption properties. The meta isomer tends to sorb more strongly to mineral surfaces than the para isomer[2][3]. This differential sorption can lead to chromatographic separation of the isomers as they are transported through porous media, complicating tracer studies[4].

Mobility in Soil and Water

Due to its high water solubility and generally low adsorption, Rhodamine WT is considered to be highly mobile in both surface and groundwater systems. It is for this reason that it is widely used as a water tracer[5]. However, its mobility can be retarded in environments rich in certain minerals or organic matter due to the sorption of the meta isomer.

Experimental Protocols

This section outlines generalized experimental protocols for assessing the key environmental fate and transport processes of Rhodamine WT, based on standard methodologies such as those from the Organisation for Economic Co-operation and Development (OECD).

Photodegradation in Water (Adapted from OECD Guidelines)

Objective: To determine the rate of photodegradation of Rhodamine WT in aqueous solution under simulated sunlight.

Methodology:

-

Preparation of Test Solutions: Prepare a stock solution of Rhodamine WT in purified water. From this, prepare test solutions of a known concentration in a suitable buffer (e.g., pH 7).

-

Experimental Setup: Place the test solutions in quartz tubes or other UV-transparent vessels. Prepare parallel sets of samples, one to be exposed to a light source and a dark control to be wrapped in aluminum foil.

-

Light Source: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. The light intensity should be measured and maintained constant throughout the experiment.

-

Incubation: Incubate the samples at a constant temperature.

-

Sampling: At predetermined time intervals, withdraw aliquots from both the light-exposed and dark control samples.

-

Analysis: Analyze the concentration of Rhodamine WT in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a fluorescence detector or a spectrophotometer.

-

Data Analysis: Plot the concentration of Rhodamine WT as a function of time for both the light-exposed and dark control samples. Calculate the first-order degradation rate constant and the half-life of photodegradation.

Soil Adsorption/Desorption (Adapted from OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of Rhodamine WT on different soil types.

Methodology:

-

Soil Preparation: Use characterized soils with varying organic carbon content, pH, and texture. Air-dry and sieve the soils.

-

Test Solutions: Prepare a series of Rhodamine WT solutions of different concentrations in a 0.01 M CaCl₂ solution to maintain a constant ionic strength.

-

Adsorption Phase:

-

Add a known mass of soil to a series of centrifuge tubes.

-

Add a known volume of each Rhodamine WT test solution to the tubes.

-

Include control samples without soil to account for any adsorption to the vessel walls.

-

Shake the tubes at a constant temperature until equilibrium is reached (determined in preliminary experiments).

-

Centrifuge the tubes to separate the soil from the solution.

-

Analyze the concentration of Rhodamine WT in the supernatant.

-

-

Desorption Phase:

-

Remove the supernatant from the adsorption phase.

-

Add a fresh 0.01 M CaCl₂ solution (without Rhodamine WT) to the soil pellets.

-

Shake the tubes for the same equilibrium time as in the adsorption phase.

-

Centrifuge and analyze the Rhodamine WT concentration in the supernatant.

-

-

Data Analysis: Calculate the amount of Rhodamine WT adsorbed to the soil at each concentration. Plot the adsorption isotherm (e.g., Freundlich or Langmuir) to determine the adsorption coefficient (Kd). If the organic carbon content (foc) of the soils is known, the soil organic carbon-water (B12546825) partition coefficient (Koc) can be calculated (Koc = Kd / foc).

Soil Column Leaching (Adapted from OECD Guideline 312)

Objective: To assess the mobility and leaching potential of Rhodamine WT through a soil column.

Methodology:

-

Column Preparation: Pack a glass or stainless steel column with the selected soil to a uniform bulk density. Pre-wet the soil column with a simulated rainwater solution (e.g., 0.01 M CaCl₂).

-

Application of Rhodamine WT: Apply a known amount of Rhodamine WT solution to the top of the soil column.

-

Leaching: Apply the simulated rainwater solution to the top of the column at a constant flow rate.

-

Leachate Collection: Collect the leachate from the bottom of the column in fractions at regular time intervals.

-

Soil Sectioning: At the end of the experiment, extrude the soil column and section it into segments of defined length.

-

Analysis:

-

Analyze the concentration of Rhodamine WT in each leachate fraction.

-

Extract the soil segments with a suitable solvent and analyze for the concentration of Rhodamine WT.

-

-

Data Analysis: Construct a breakthrough curve by plotting the concentration of Rhodamine WT in the leachate against the volume of leachate collected. Calculate the mass balance to determine the distribution of Rhodamine WT in the leachate and the different soil segments.

Conclusion

Rhodamine WT is a highly water-soluble and hydrophilic dye, with photodegradation being its primary degradation pathway in the environment. Its mobility is high in most aqueous systems, although it can be influenced by the differential sorption of its isomers to certain soil and sediment types. This guide provides a foundational understanding of the environmental fate and transport of Rhodamine WT, offering valuable data and standardized protocols for researchers and professionals. Further research is warranted to better characterize its biodegradation potential and to identify its specific degradation products under various environmental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracer-grade rhodamine WT: structure of constituent isomers and their sorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rhodamine wt dye: Topics by Science.gov [science.gov]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. environmentandecology.com [environmentandecology.com]

History of Rhodamine WT as a hydrological tracer

An In-Depth Technical Guide to the History and Application of Rhodamine WT as a Hydrological Tracer

This guide provides a comprehensive overview of Rhodamine WT, a fluorescent dye integral to hydrological tracing. Developed as a robust alternative to its predecessors, Rhodamine WT has become a vital tool for researchers and scientists in understanding water systems. This document details its history, experimental protocols, quantitative data from various studies, and the environmental pathways it follows.

A Brief History of Rhodamine WT

Rhodamine WT (Water Tracer) was developed in the 1960s to address the limitations of Rhodamine B, a dye that was prone to strong adsorption onto sediments and exhibited higher toxicity.[1] The scientific community sought a tracer with improved characteristics for studying water movement, leading to the formulation of Rhodamine WT. Its immediate success in marine and wastewater studies solidified its place as a superior hydrological tracer.[1]

The United States Environmental Protection Agency (EPA) has approved Rhodamine WT for use in hydrological studies, including those involving potable water sources.[1] The U.S. Geological Survey (USGS) has also established guidelines for its use, recommending that its concentration should not exceed 10 parts per billion (ppb) at the intake of a water supply.[1][2] Further guidance from the EPA suggests a maximum concentration of 100 µg/L in raw water for general hydrological studies, 10 µg/L in raw water near drinking water intakes, and a limit of 0.1 µg/L in drinking water itself.[2]

Key properties that contribute to Rhodamine WT's efficacy as a tracer include its high water solubility, intense fluorescence for easy detection at low concentrations, and relative stability in aquatic environments.[3] These characteristics allow for accurate tracking of water flow, dispersion, and transport processes in a variety of hydrological systems.

Experimental Protocols

The successful application of Rhodamine WT in hydrological studies hinges on standardized and meticulous experimental protocols. Methodologies may be adapted based on the specific objectives of the study, such as time-of-travel, dispersion, or discharge measurements.

Injection of the Tracer

The introduction of Rhodamine WT into a water body is a critical first step and is typically performed as a "slug" injection, where a known volume of the dye is introduced at a single point in time.[1] For studies requiring a constant concentration over time, a continuous injection method can be employed.[4]

To ensure the dye is neutrally buoyant and mixes readily with the water, it is often diluted with a substance like methanol, especially in colder water where surface tension can inhibit vertical mixing.[5] The injection should occur in the main flow of the water body to promote rapid and thorough mixing.

Sampling Techniques

Two primary methods are used for collecting data on the dye concentration as it moves downstream:

-

Grab Samples: This traditional method involves collecting water samples at specified locations and times. These samples are then analyzed in a laboratory using a fluorometer to determine the dye concentration.[6]

-

In-Situ Fluorometry: Modern studies frequently utilize in-situ fluorometers, which are deployed directly in the water body to continuously measure and record dye concentrations at set intervals.[7][8] This method provides high-resolution data on the passage of the dye plume.

Fluorometric Analysis

The concentration of Rhodamine WT is measured using a fluorometer, an instrument that detects the intensity of fluorescence emitted by the dye when excited by a specific wavelength of light. For Rhodamine WT, the excitation peak is around 558 nm, and the emission peak is around 583 nm.[3]

Accurate measurements require careful calibration of the fluorometer with standard solutions of known Rhodamine WT concentrations.[6][9] It is also crucial to account for background fluorescence of the water body and to correct for factors that can interfere with fluorescence measurements, such as water temperature and turbidity.[7][8]

Data Presentation

Quantitative data from Rhodamine WT tracer studies are essential for understanding the hydraulic characteristics of a water system. The following tables summarize typical data from various applications.

| Parameter | Value | Source |

| Regulatory & Guideline Concentrations | ||

| USGS Recommended Max. Concentration at Water Supply Intake | 10 ppb | [1][2] |

| EPA Recommended Max. Concentration in Raw Water (General) | 100 µg/L | [2] |

| EPA Recommended Max. Concentration in Raw Water (Drinking Water Intake) | 10 µg/L | [2] |

| EPA Recommended Max. Concentration in Drinking Water | 0.1 µg/L | [2] |

| Typical Experimental Parameters | ||

| Injection Volume (Big Piney River Study) | 12 Liters of 20% solution | [7] |

| Measurement Interval (In-Situ Fluorometer) | 5 to 30 seconds | [8] |

| Detectable Concentration | As low as 0.1 ppb | [2] |

Table 1: Regulatory Guidelines and Typical Experimental Parameters for Rhodamine WT.

| Study Location | Injection Method | Peak Concentration Observed | Key Finding | Source |

| Big Piney River, MO | Slug Injection | Not specified | Conservative transport and dispersion processes related to eDNA transport. | [7] |

| Missouri River, MO | Slug Injection | Not specified | Feasibility of inferring dye concentrations from remotely sensed data in turbid rivers. | [8] |

| Mountain Stream | Co-injection with Chloride and Lithium | As low as 45% of expected based on Chloride | Significant loss of Rhodamine WT attributed to sorption to streambed gravel. | [10] |

Table 2: Summary of Quantitative Findings from Select Rhodamine WT Tracer Studies.

Mandatory Visualizations

The following diagrams illustrate the typical workflow of a Rhodamine WT tracer study and the environmental fate of the dye.

Caption: Experimental workflow for a Rhodamine WT tracer study.

References

- 1. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 2. docs.turnerdesigns.com [docs.turnerdesigns.com]

- 3. What Is Rhodamine? Get the Rho Down [ysi.com]

- 4. glfc.org [glfc.org]

- 5. open.alberta.ca [open.alberta.ca]

- 6. epa.gov [epa.gov]

- 7. In situ measurements of Rhodamine WT dye concentration and turbidity made during a tracer experiment on the Big Piney River near St. Robert, MO, on August 25-26, 2021 | U.S. Geological Survey [usgs.gov]

- 8. catalog.data.gov [catalog.data.gov]

- 9. epa.gov [epa.gov]

- 10. rhodamine wt dye: Topics by Science.gov [science.gov]

Rhodamine WT: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Rhodamine WT, a fluorescent tracer dye widely utilized in hydrological and environmental studies. Tailored for researchers, scientists, and drug development professionals, this document details the molecular structure, physicochemical properties, and key applications of Rhodamine WT, including detailed experimental protocols and workflow visualizations.

Molecular Structure and Chemical Formula

Rhodamine WT is a synthetic organic dye belonging to the xanthene class.[1][2] Its structure is characterized by a xanthene core, which is responsible for its strong fluorescent properties. The molecule is a disodium (B8443419) salt, enhancing its solubility in water, a crucial characteristic for its primary application as a water tracer.[3]

The chemical formula for Rhodamine WT is C₂₉H₂₉ClN₂Na₂O₅.[1][4][5] It is also commonly referred to by its synonym, Acid Red 388[4][6], and has the CAS Number 37299-86-8.[6][7][8][9]

The molecular structure of Rhodamine WT can be represented by the following SMILES notation: CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=--INVALID-LINK--CC)C=C3O2)C4=C(C=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Cl-][6].

Physicochemical Properties

The quantitative properties of Rhodamine WT are summarized in the table below, providing a clear reference for experimental design and application.

| Property | Value | References |

| Molecular Formula | C₂₉H₂₉ClN₂Na₂O₅ | [1][4][5] |

| Molecular Weight | 567.0 g/mol | [4][6] |

| CAS Number | 37299-86-8 | [6][7][8] |

| Appearance | Dark powder | [4] |

| Excitation Maximum (λex) | 558 nm | [1][2][8] |

| Emission Maximum (λem) | 583 nm | [1][2][8] |

| Extinction Coefficient | 87,000 M⁻¹cm⁻¹ | [2] |

| Solubility in Water | 18-22% (w/v) | [2] |

| Density | 1.16 g/cm³ | [6] |

| Detection Threshold | 0.01 µg/L | [8] |

| Half-life in Water (Photolysis) | 15.3 - 21.9 days (temp. dependent) | [2] |

Applications and Experimental Protocols

Rhodamine WT's primary application is as a tracer dye in surface and groundwater studies to investigate flow paths, travel times, and dispersion characteristics.[1][2] It is also utilized in studies of wastewater treatment systems and has been investigated for its potential in environmental monitoring, such as the detection of nitrite (B80452) ions.[6] Furthermore, its genotoxic potential has been evaluated in toxicological assays.[4]

Hydrological Tracing: Time-of-Travel Study

Hydrological tracing with Rhodamine WT is a common method for determining the time it takes for water and dissolved solutes to travel between two points in a stream or river.[4]

Objective: To measure the time-of-travel of a water body using a slug injection of Rhodamine WT.

Materials:

-

Rhodamine WT (20% stock solution)

-

In-situ fluorometer (e.g., Hydrolab® with a Rhodamine WT sensor) or discrete water samplers

-

GPS for marking locations

-

Volume measuring apparatus

-

Field notebook and timepiece synchronized with the fluorometer

Protocol:

-

Site Selection: Identify an upstream injection point and a downstream measurement point. Ensure the reach is well-mixed and free of major obstructions or tributaries that could significantly alter flow.

-

Pre-injection: Before introducing the dye, measure the background fluorescence at the downstream location to establish a baseline.[4]

-

Dye Calculation: Estimate the amount of dye needed. The goal is to achieve a peak concentration detectable by the fluorometer (e.g., 5-10 µg/L) at the downstream site, while minimizing environmental impact.[4] The concentration of Rhodamine WT should not exceed 10 µg/L at any water withdrawal points.[4][10]

-

Dye Injection: Rapidly pour the calculated volume of Rhodamine WT into the center of the stream at the upstream location (a "slug injection").[4] Record the exact time of injection.[4] For water temperatures below 5°C, a subsurface injection is recommended to ensure proper mixing, as the dye's specific gravity is approximately 1.19.[2]

-

Downstream Monitoring: At the downstream site, deploy the fluorometer to continuously record fluorescence at regular intervals. If using discrete sampling, collect water samples at a set frequency until the dye plume has completely passed.

-

Data Analysis: Plot the measured fluorescence concentration against time. The time-of-travel is determined by the time it takes for the peak concentration of the dye to travel from the injection point to the measurement point.[4]

-

Post-Study: Thoroughly rinse all equipment to prevent cross-contamination in future studies.

Nitrite Detection (General Protocol)

Rhodamine dyes can be used as fluorescent probes for detecting nitrite ions (NO₂⁻) in aqueous samples. The mechanism is typically based on the fluorescence quenching of the dye in an acidic medium upon reaction with nitrite.[6][7]

Objective: To determine the presence and concentration of nitrite in a water sample.

Materials:

-

Rhodamine WT solution of known concentration

-

Acidic buffer solution (e.g., acetate (B1210297) buffer)

-

Nitrite standard solutions

-

Spectrofluorometer

-

Volumetric flasks and pipettes

-

Water samples

Protocol:

-

Instrument Setup: Set the spectrofluorometer to the excitation and emission maxima of Rhodamine WT (approx. 558 nm and 583 nm, respectively).

-

Calibration Curve: Prepare a series of standard nitrite solutions of known concentrations.

-

Reaction Mixture: In a series of volumetric flasks, add a fixed volume of the Rhodamine WT solution and the acidic buffer. Then, add varying volumes of the nitrite standard solutions to each flask and dilute to the final volume with deionized water. Include a blank sample with no nitrite.

-

Incubation: Allow the solutions to react for a specific period at room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity of each solution. The fluorescence will decrease as the nitrite concentration increases.

-

Analysis: Plot the fluorescence intensity (or the decrease in intensity) against the nitrite concentration to create a calibration curve.

-

Sample Measurement: Repeat steps 3-5 using the environmental water samples instead of the nitrite standards.

-

Concentration Determination: Use the calibration curve to determine the nitrite concentration in the water samples based on their fluorescence intensity.

Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. Rhodamine WT has been shown to produce mutations in the Salmonella typhimurium (Ames) test.[4]

Objective: To evaluate the mutagenic potential of Rhodamine WT by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100) which are auxotrophic for histidine.[11][12]

-

Rhodamine WT solutions at various concentrations

-

Positive and negative controls[11]

-

S9 fraction (rat liver extract) for metabolic activation[1][12]

-

Minimal glucose agar (B569324) plates (media lacking histidine)[11]

-

Top agar

Protocol:

-

Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains.

-

Test Mixture Preparation: For each concentration of Rhodamine WT, prepare two sets of tubes.

-

Without Metabolic Activation (-S9): Add the bacterial culture and the Rhodamine WT solution to molten top agar.

-

With Metabolic Activation (+S9): Add the bacterial culture, Rhodamine WT solution, and the S9 mix to molten top agar.

-

-

Plating: Quickly pour the contents of each tube onto a minimal glucose agar plate and spread evenly. The top agar will solidify within minutes.[8]

-

Controls: Prepare plates for a negative control (solvent only) and a positive control (a known mutagen) for each bacterial strain, both with and without S9 activation.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine and grow on the minimal media) on each plate.

-